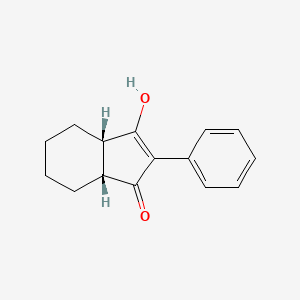
4-(Trifluoromethyl)-2-naphthonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)-2-naphthonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring with a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed chemoselective synthesis, which involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . This method provides moderate to excellent yields with high regioselectivity.
Industrial Production Methods: Industrial production of 4-(Trifluoromethyl)-2-naphthonitrile may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by photoredox catalysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Photoredox catalysts like ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives are employed.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of primary amines.
Substitution: Formation of various trifluoromethylated derivatives.
Scientific Research Applications
4-(Trifluoromethyl)-2-naphthonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced
Properties
Molecular Formula |
C12H6F3N |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
4-(trifluoromethyl)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H6F3N/c13-12(14,15)11-6-8(7-16)5-9-3-1-2-4-10(9)11/h1-6H |
InChI Key |
QXDYLFGVKYKPBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


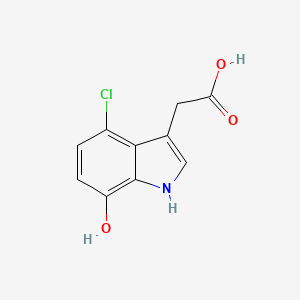
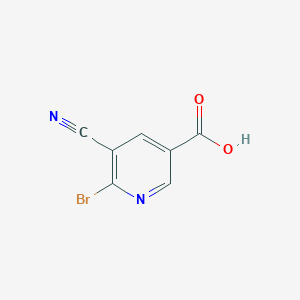



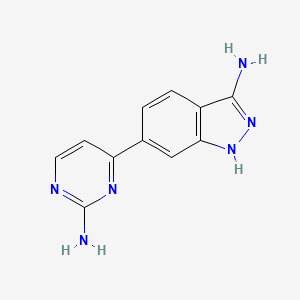

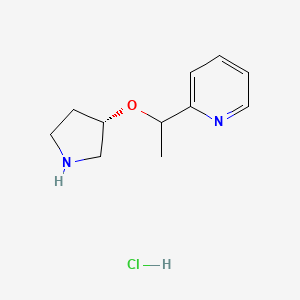
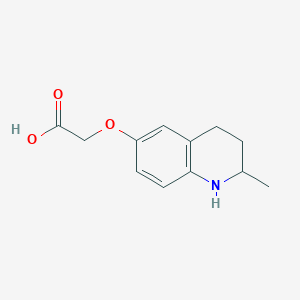

![6-((Tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11880901.png)

